molecular formula C7H16N2O4 B3366127 N,N,N',N'-Tetramethylmethanediamine ethanedioate CAS No. 132050-00-1

N,N,N',N'-Tetramethylmethanediamine ethanedioate

Cat. No.: B3366127
CAS No.: 132050-00-1
M. Wt: 192.21 g/mol
InChI Key: FIBXFCHTGYEBED-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is highly soluble in polar solvents such as water, alcohols, and acetone . This compound is widely used in organic synthesis and industrial processes due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethylmethanediamine ethanedioate can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethylmethanediamine ethanedioate often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethylmethanediamine ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethylmethanediamine ethanedioate involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and in the synthesis of organometallic compounds. The compound’s molecular targets include metal ions such as lithium, sodium, and potassium, which it chelates to form stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-Tetramethylmethanediamine ethanedioate is unique due to its high solubility in polar solvents, relatively high boiling point, and strong chelating ability with metal ions. These properties make it particularly useful in high-temperature reactions and in the synthesis of organometallic compounds .

Properties

IUPAC Name

oxalic acid;N,N,N',N'-tetramethylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.C2H2O4/c1-6(2)5-7(3)4;3-1(4)2(5)6/h5H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBXFCHTGYEBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157327
Record name Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132050-00-1, 138938-18-8
Record name Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132050001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethylmethanediamine oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138938188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-TETRAMETHYLMETHANEDIAMINE OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2702LP1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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